

# XL765: A Comparative Analysis of Combination Therapy and Monotherapy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | XL765   |           |
| Cat. No.:            | B560383 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **XL765** (voxtalisib), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), when used as a monotherapy versus in combination with other anticancer agents. The data presented is compiled from preclinical and clinical studies to support researchers in evaluating its therapeutic potential.

#### **Executive Summary**

**XL765**, also known as SAR245409, has demonstrated activity as both a single agent and in combination therapies across various cancer models. Preclinical evidence, particularly in glioblastoma, strongly suggests a synergistic effect when **XL765** is combined with the standard-of-care chemotherapy agent temozolomide (TMZ).[1][2] While monotherapy shows cytostatic effects, the combination often leads to enhanced tumor growth inhibition and improved survival in animal models.[2] Clinical trials have established the safety and tolerability of **XL765** in both monotherapy and combination regimens, with promising signs of clinical activity.[3][4][5]

# Mechanism of Action: Targeting the PI3K/mTOR Pathway







**XL765** is a potent, orally bioavailable inhibitor of class I PI3K and mTOR (mTORC1 and mTORC2).[6] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. By dual-targeting both PI3K and mTOR, **XL765** aims to provide a more complete blockade of this pathway, potentially overcoming resistance mechanisms that can arise from targeting a single node.





Click to download full resolution via product page

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of XL765.



### Preclinical Efficacy: Monotherapy vs. Combination Therapy

#### Glioblastoma (GBM) Xenograft Model

A key preclinical study investigated the efficacy of **XL765** as a single agent and in combination with temozolomide (TMZ) in an intracranial glioblastoma xenograft model using GBM39-luc cells in nude mice.[2]

Table 1: In Vivo Efficacy of XL765 in a Glioblastoma Xenograft Model

| Treatment Group          | Median Survival<br>(days) | p-value (vs.<br>Control) | p-value (vs. TMZ<br>alone) |
|--------------------------|---------------------------|--------------------------|----------------------------|
| Control (Vehicle)        | 55                        | -                        | -                          |
| XL765 (50 mg/kg,<br>BID) | 68                        | 0.05                     | -                          |
| TMZ (10 mg/kg, QD)       | 83                        | 0.001                    | -                          |
| XL765 + TMZ              | 117                       | <0.001                   | <0.001                     |

Data sourced from Prasad et al., 2011.[2]

The combination of **XL765** and TMZ resulted in a 16-fold decrease in tumor burden compared to TMZ alone at day 63.[2] These data demonstrate a significant survival advantage for the combination therapy over either monotherapy. Another study using an A172 GBM xenograft model also confirmed that the combination of **XL765** and TMZ had a more dramatic suppressive effect on tumor growth compared to either single agent.[1]

#### In Vitro Cytotoxicity in GBM

In vitro studies on primary human GBM xenograft cell lines showed that **XL765** has an IC50 in the mid-micromolar range. The addition of TMZ to **XL765** resulted in a statistically significant improvement in cytotoxicity in 4 out of 5 GBM xenografts tested.[2] A separate study reported IC50 values for **XL765** in the A172, U87, and T98G GBM cell lines.[1]



Table 2: In Vitro IC50 Values of XL765 in GBM Cell Lines

| Cell Line | IC50 (μM) after 48h |
|-----------|---------------------|
| A172      | 7.9                 |
| U87       | 10.3                |
| T98G      | 12.6                |

Data sourced from Yu et al., 2019.[1]

### **Clinical Efficacy**

Clinical trials have evaluated **XL765** in various settings, providing insights into its activity in patients.

Table 3: Summary of Clinical Trial Results

| Trial Setting             | Cancer Type              | Combination<br>Agent(s)                     | Key Efficacy<br>Results                                                        | Reference |
|---------------------------|--------------------------|---------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Monotherapy<br>(Phase I)  | Advanced Solid<br>Tumors | N/A                                         | Stable Disease:<br>48% of evaluable<br>patients                                | [3][4]    |
| Combination<br>(Phase I)  | High-Grade<br>Glioma     | Temozolomide<br>(TMZ)                       | Partial<br>Response: 4%;<br>Stable Disease:<br>68%                             | [5]       |
| Combination<br>(Phase lb) | B-cell<br>Malignancies   | Rituximab or<br>Rituximab +<br>Bendamustine | Overall Response Rate: 48.5% (11.4% Complete Response, 37.1% Partial Response) | [7]       |



## Experimental Protocols In Vivo Glioblastoma Xenograft Study

The following is a summary of the experimental protocol used in the preclinical glioblastoma study by Prasad et al., 2011.[2]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (XL765), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [XL765: A Comparative Analysis of Combination Therapy and Monotherapy in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560383#xl765-efficacy-in-combination-therapy-versus-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com